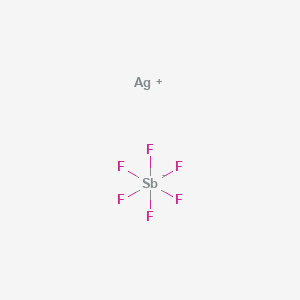

Silver hexafluoroantimonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silver hexafluoroantimonate is a chemical compound composed of silver and hexafluoroantimonate ions. It is known for its high reactivity and is widely used in various chemical reactions and industrial applications. The compound is often utilized as a catalyst due to its ability to generate stable cation radical salts and its role in facilitating various organic reactions .

Synthetic Routes and Reaction Conditions:

- One common method involves the reaction of sodium pyroantimonate with silver nitrate in a hydrofluoric acid solution at temperatures between 303-373K. The reaction is followed by multiple recrystallizations and vacuum drying to obtain a high-purity product .

- Another method includes mixing antimony trioxide with an acetic acid solution containing hydrogen fluoride, followed by the addition of hydrogen peroxide. The resulting solution reacts with silver carbonate, and the product is then concentrated, cooled, crystallized, and purified .

Industrial Production Methods:

- Industrial production of this compound typically involves the aforementioned synthetic routes, with a focus on optimizing reaction conditions to ensure high yield and purity. The production process is carefully controlled to maintain the stability and reactivity of the compound .

Types of Reactions:

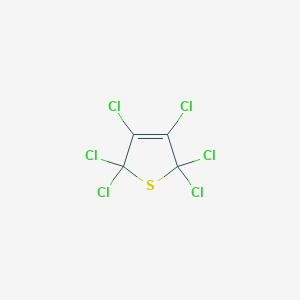

Oxidation and Reduction: this compound can participate in redox reactions, often acting as an oxidizing agent.

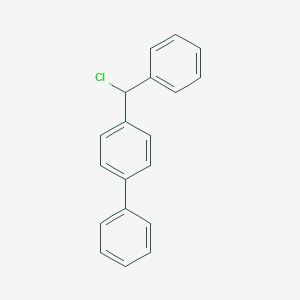

Substitution Reactions: It is commonly used in substitution reactions, particularly in organic synthesis where it facilitates the replacement of functional groups.

Common Reagents and Conditions:

- The compound is frequently used with reagents such as epoxides and sulfenylating agents. Reaction conditions often involve acidic environments to promote the desired transformations .

Major Products Formed:

作用機序

Target of Action

Silver hexafluoroantimonate is a chemical compound of antimony and silver . It is used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.

Mode of Action

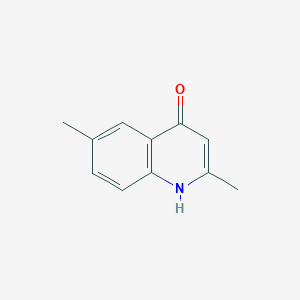

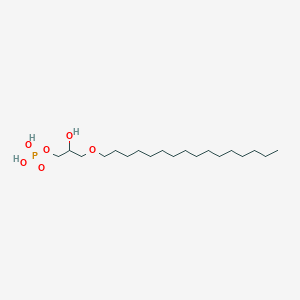

The compound acts as an acidic catalyst in epoxide opening reactions and sulfenylation reactions . It generates stable cation radical salts , which can initiate or accelerate these reactions by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

It is known to protect cells and enzymes from oxidative damage by catalyzing the reduction of hydrogen peroxide, lipid peroxides, and organic hydroperoxide, by glutathione . This suggests that it may play a role in the glutathione antioxidant system, a crucial biochemical pathway that protects cells from oxidative stress.

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables these reactions to proceed more efficiently and at a lower energy cost . In a biological context, its antioxidative action can protect cells and enzymes from oxidative damage .

生化学分析

Biochemical Properties

Silver hexafluoroantimonate is known to generate stable cation radical salts and is used as an acidic catalyst in epoxide opening reactions and sulfenylation reactions

Cellular Effects

It is known that silver ions can interact with various cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound acts as a catalyst in biochemical reactions . It is known to generate stable cation radical salts, which can participate in various reactions

科学的研究の応用

Silver hexafluoroantimonate has a wide range of applications in scientific research:

類似化合物との比較

- Silver tetrafluoroborate

- Silver bis(trifluoromethanesulfonyl)imide

- Silver hexafluorophosphate

- Silver trifluoromethanesulfonate

Comparison:

- Silver hexafluoroantimonate is unique due to its high reactivity and stability, which make it an effective catalyst in a variety of reactions. Compared to similar compounds, it often provides higher selectivity and better yields in chemical processes .

This compound stands out for its versatility and effectiveness in catalysis, making it a valuable compound in both research and industrial applications.

特性

IUPAC Name |

silver;hexafluoroantimony(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFODUDOAXUBF-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgF6Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.619 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26042-64-8 |

Source

|

| Record name | Silver hexafluoroantimonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。